molecular formula C11H11NO4 B14591131 4-Hydroxy-5-(2-nitrophenyl)pent-3-en-2-one CAS No. 61417-43-4

4-Hydroxy-5-(2-nitrophenyl)pent-3-en-2-one

Katalognummer: B14591131
CAS-Nummer: 61417-43-4
Molekulargewicht: 221.21 g/mol
InChI-Schlüssel: IPDGYRKHINJUKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy-5-(2-nitrophenyl)pent-3-en-2-one is an organic compound with a unique structure that includes both hydroxyl and nitrophenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-5-(2-nitrophenyl)pent-3-en-2-one typically involves the reaction of 2-nitrobenzaldehyde with acetylacetone under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by an aldol reaction to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxy-5-(2-nitrophenyl)pent-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

    Oxidation: Products may include 4-oxo-5-(2-nitrophenyl)pent-3-en-2-one or 4-carboxy-5-(2-nitrophenyl)pent-3-en-2-one.

    Reduction: The major product would be 4-hydroxy-5-(2-aminophenyl)pent-3-en-2-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-5-(2-nitrophenyl)pent-3-en-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-Hydroxy-5-(2-nitrophenyl)pent-3-en-2-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in electron transfer reactions. These interactions can affect enzyme activity, protein function, and cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Hydroxy-4-(2-methoxy-5-nitrophenyl)-2-butanone
  • 4-(4-nitrophenyl)but-3-en-2-one
  • 4-(2-hydroxy-5-nitrophenyl)-3-buten-2-one

Uniqueness

4-Hydroxy-5-(2-nitrophenyl)pent-3-en-2-one is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

61417-43-4

Molekularformel

C11H11NO4

Molekulargewicht

221.21 g/mol

IUPAC-Name

4-hydroxy-5-(2-nitrophenyl)pent-3-en-2-one

InChI

InChI=1S/C11H11NO4/c1-8(13)6-10(14)7-9-4-2-3-5-11(9)12(15)16/h2-6,14H,7H2,1H3

InChI-Schlüssel

IPDGYRKHINJUKQ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C=C(CC1=CC=CC=C1[N+](=O)[O-])O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.